(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol
Overview
Description
(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a phenyl group at position 1, two methyl groups at positions 3 and 5, and a hydroxymethyl group at position 4. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds, it can be inferred that the compound may interfere with the life cycle of the parasites causing these diseases .
Pharmacokinetics
It’s worth noting that the solubility, stability, and bioavailability of a compound can significantly impact its pharmacokinetic properties .
Result of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound may also exhibit similar effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can significantly impact the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol typically involves the condensation of acetylacetone with phenylhydrazine, followed by reduction. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid. The reaction proceeds through the formation of an intermediate pyrazole, which is then reduced to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of substituted phenyl derivatives, such as 4-nitrophenyl or 4-bromophenyl derivatives.
Scientific Research Applications
(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and ligands in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Lacks the phenyl and hydroxymethyl groups, making it less complex.
1-Phenyl-3-methyl-5-pyrazolone: Contains a carbonyl group instead of a hydroxymethyl group.
4-Hydroxymethyl-3,5-dimethylpyrazole: Lacks the phenyl group.
Uniqueness
(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol is unique due to the combination of its phenyl, methyl, and hydroxymethyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
(3,5-dimethyl-1-phenylpyrazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-12(8-15)10(2)14(13-9)11-6-4-3-5-7-11/h3-7,15H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWWSNPRAOYPSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368880 | |
Record name | (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58789-53-0 | |
Record name | (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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